Cas no 74877-07-9 (1-(3,4-Dichlorophenyl)ethanamine)

1-(3,4-Dichlorophenyl)ethanamine is a substituted aromatic amine featuring a dichlorophenyl group attached to an ethanamine backbone. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-withdrawing chlorine substituents enhances its reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular architectures. Its well-defined structure and stability under controlled conditions facilitate precise modifications, enabling applications in targeted synthesis. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in downstream processes.
1-(3,4-Dichlorophenyl)ethanamine structure
74877-07-9 structure
Product Name:1-(3,4-Dichlorophenyl)ethanamine
CAS No:74877-07-9
MF:C8H9Cl2N
MW:190.069760084152
MDL:MFCD12913019
CID:858888
PubChem ID:3159242
Update Time:2025-06-10

1-(3,4-Dichlorophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-Dichlorophenyl)ethanamine
    • 1-(3,4-Dichloro-phenyl)-ethylamine
    • 1-(3,4-dichlorophenyl) -ethylamine
    • 1-(3',4'-dichlorophenyl)ethylamine
    • 1-(3,4-Dichlorophenyl)ethylamine
    • 1-(S)-(-)-(3,4-dichlorophenyl)-ethylamine
    • AC1MKLKI
    • AC1Q2B8A
    • AG-G-97992
    • rac-1-(3,4-dichloro-phenyl)-ethylamine
    • ST059614
    • SureCN61975
    • AKOS016344249
    • 1-(3,4-dichlorophenyl)-ethylamine
    • Z56347253
    • AB90490
    • [1-(3,4-dichlorophenyl)ethyl]amine
    • BB 0260129
    • Benzenemethanamine, 3,4-dichloro-alpha-methyl-, (alphaR)-
    • DTXSID10390166
    • BS-13456
    • Benzenemethanamine, 3,4-dichloro-alpha-methyl-, (alphaS)-
    • SCHEMBL61975
    • (RS)-1-(3,4-dichlorophenyl)ethylamine
    • MFCD01123279
    • 1-(3,4-dichlorophenyl)ethan-1-amine
    • EN300-10215
    • SB45175
    • FT-0677963
    • 74877-07-9
    • ZCA87707
    • AKOS000118574
    • UJUFOUVXOUYYRG-UHFFFAOYSA-N
    • CS-0046826
    • MFCD06761939
    • SY079692
    • MFCD07772667
    • DA-19807
    • (R)-1-(3,4-Dichlorophenyl)ethan-1-amine
    • SY111079
    • SY260013
    • MDL: MFCD12913019
    • Inchi: 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
    • InChI Key: UJUFOUVXOUYYRG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C)N)Cl

Computed Properties

  • Exact Mass: 189.01100
  • Monoisotopic Mass: 189.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Boiling Point: 257.1°C at 760 mmHg
  • Flash Point: 109.3°C
  • PSA: 26.02000
  • LogP: 3.71340

1-(3,4-Dichlorophenyl)ethanamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(3,4-Dichlorophenyl)ethanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(3,4-Dichlorophenyl)ethanamine Production Method

Additional information on 1-(3,4-Dichlorophenyl)ethanamine

Chemical Profile of 1-(3,4-Dichlorophenyl)ethanamine (CAS No. 74877-07-9)

1-(3,4-Dichlorophenyl)ethanamine, identified by its Chemical Abstracts Service (CAS) number 74877-07-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative features a dichlorophenyl group attached to an ethylamine moiety, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by the presence of chlorine atoms at the 3 and 4 positions of the phenyl ring, contributes to its reactivity and utility in various chemical transformations.

The compound’s structure is highly relevant in the context of drug discovery and development. The dichlorophenyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures. This property has made 1-(3,4-Dichlorophenyl)ethanamine a valuable building block in the synthesis of pharmacologically active agents. Researchers have leveraged its reactivity to develop novel therapeutic entities targeting diverse biological pathways.

Recent advancements in medicinal chemistry have highlighted the importance of halogenated aromatic amines in designing small-molecule inhibitors. Studies have demonstrated that compounds incorporating dichlorophenyl groups exhibit enhanced binding affinity to biological targets due to improved lipophilicity and metabolic stability. For instance, derivatives of 1-(3,4-Dichlorophenyl)ethanamine have been explored as potential candidates for anticancer and anti-inflammatory drugs. The dichloro substitution pattern influences electronic distribution across the aromatic ring, modulating interactions with protein receptors.

The synthesis of 1-(3,4-Dichlorophenyl)ethanamine typically involves chlorination reactions on a corresponding phenethylamine precursor. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These techniques are critical in ensuring the purity of the final product, which is essential for subsequent pharmaceutical applications. The compound’s stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes.

In the context of computational chemistry, 1-(3,4-Dichlorophenyl)ethanamine has been subjected to molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and potential binding modes within enzyme active sites. These computational approaches complement experimental efforts by predicting pharmacokinetic properties and optimizing lead structures for drug development.

Industrial applications of 1-(3,4-Dichlorophenyl)ethanamine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives serve as intermediates in synthesizing herbicides and fungicides due to their structural similarity to known bioactive molecules. The dichlorophenyl group imparts robustness to the molecule, enhancing its resistance to environmental degradation—a crucial factor in agrochemical formulations.

Emerging research trends suggest that modifications to the substituents on 1-(3,4-Dichlorophenyl)ethanamine can fine-tune its biological activity. For example, introduction of fluorine atoms at strategic positions has been shown to improve metabolic stability while maintaining or enhancing target affinity. Such structural optimizations are emblematic of modern drug design strategies aimed at maximizing therapeutic efficacy while minimizing side effects.

The safety profile of 1-(3,4-Dichlorophenyl)ethanamine is another critical consideration in its application. While it does not pose acute toxicity risks under controlled conditions, proper handling protocols must be followed due to its potential reactivity with strong oxidizing agents. Industrial-scale production requires adherence to stringent quality control measures to ensure consistency and purity throughout the supply chain.

Future directions in research may explore greener synthetic routes for 1-(3,4-Dichlorophenyl)ethanamine, aligning with global efforts toward sustainable chemistry. Catalytic processes that minimize waste and energy consumption could enhance the environmental footprint of producing this compound. Additionally, biocatalytic methods using engineered enzymes may offer alternative pathways for constructing its molecular framework.

In summary,1-(3,4-Dichlorophenyl)ethanamine (CAS No. 74877-07-9) represents a cornerstone compound in synthetic and medicinal chemistry. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and specialty chemicals. Ongoing research continues to uncover new possibilities for leveraging this versatile intermediate in developing next-generation bioactive molecules.

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